Cas no 2418642-41-6 (tert-butyl 5-azido-3-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-2-methylbenzoate)

tert-butyl 5-azido-3-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-2-methylbenzoate 化学的及び物理的性質
名前と識別子
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- tert-butyl 5-azido-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbenzoate
- 2418642-41-6
- EN300-26629404
- tert-butyl 5-azido-3-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-2-methylbenzoate
-
- インチ: 1S/C28H28N4O4/c1-17-23(26(33)36-28(2,3)4)14-18(30-31-29)15-25(17)32(5)27(34)35-16-24-21-12-8-6-10-19(21)20-11-7-9-13-22(20)24/h6-15,24H,16H2,1-5H3
- InChIKey: HPSBHTRVRPUJDV-UHFFFAOYSA-N
- SMILES: O(C(N(C)C1C=C(C=C(C(=O)OC(C)(C)C)C=1C)N=[N+]=[N-])=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 484.21105539g/mol
- 同位素质量: 484.21105539g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 36
- 回転可能化学結合数: 8
- 複雑さ: 829
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 6.9
- トポロジー分子極性表面積: 70.2Ų
tert-butyl 5-azido-3-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-2-methylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26629404-1.0g |
tert-butyl 5-azido-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbenzoate |
2418642-41-6 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
Enamine | EN300-26629404-1g |
tert-butyl 5-azido-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbenzoate |
2418642-41-6 | 1g |
$0.0 | 2023-09-12 |
tert-butyl 5-azido-3-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-2-methylbenzoate 関連文献
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1. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
tert-butyl 5-azido-3-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-2-methylbenzoateに関する追加情報
Tert-butyl 5-azido-3-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-2-methylbenzoate
The compound tert-butyl 5-azido-3-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-2-methylbenzoate (CAS No: 2418642-41-6) is a highly specialized organic molecule with significant applications in the fields of organic synthesis, drug discovery, and materials science. This compound is notable for its complex structure, which includes a tert-butyl ester group, an azide functional group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The combination of these functional groups makes it a versatile building block in modern chemical research.
The core structure of this compound is based on a benzoate framework, with substituents at the 2-, 3-, and 5-positions. The tert-butyl group at the 1-position serves as an ester protecting group, which is commonly used in peptide synthesis to prevent unwanted side reactions during the synthesis process. The azide group at the 5-position introduces reactivity that can be exploited in click chemistry reactions, such as the Huisgen cycloaddition, enabling the formation of stable triazole linkages. This makes the compound particularly valuable in the construction of complex molecules with high precision.
One of the most intriguing aspects of this compound is the presence of the fluorenylmethoxycarbonyl (Fmoc) group at the 3-position. The Fmoc group is a well-known protecting group in peptide synthesis, where it serves to block amino groups during solid-phase synthesis. Its use in this compound highlights its versatility as a protective moiety in more complex molecular frameworks. Recent studies have demonstrated that Fmoc-based compounds can also be employed in other areas, such as bioconjugation and click chemistry, further expanding their utility in modern chemical research.
The methylamino group adjacent to the Fmoc moiety adds another layer of functionality to this compound. This group can participate in various types of chemical transformations, including alkylation and acylation reactions, making it a valuable site for further modification. The combination of these functional groups creates a molecule that is both highly reactive and highly controllable, making it an ideal candidate for use in multi-step synthesis protocols.
In terms of applications, this compound has shown promise in several cutting-edge research areas. For instance, recent studies have explored its use in the synthesis of bioactive molecules with potential therapeutic applications. Its ability to undergo click chemistry reactions has been leveraged to construct complex molecular architectures with high efficiency and selectivity. Additionally, its Fmoc group has been utilized in peptide-based drug delivery systems, where it plays a critical role in controlling drug release profiles.
The development of this compound represents a significant advancement in the field of organic synthesis. Its design incorporates several key functional groups that are widely used in modern chemical research, making it a valuable tool for chemists working on diverse projects ranging from drug discovery to materials science. As research continues to uncover new applications for this compound, its role as a key building block in chemical synthesis is likely to grow even further.
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